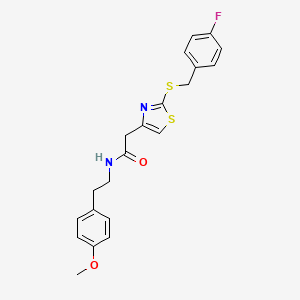

![molecular formula C18H24N4O4S2 B2668571 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane CAS No. 2034752-43-5](/img/structure/B2668571.png)

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that includes a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole rings are known for their diverse pharmacological effects .

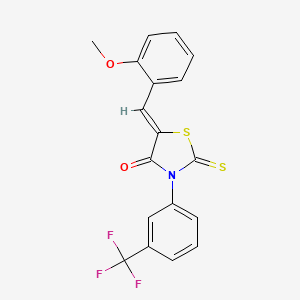

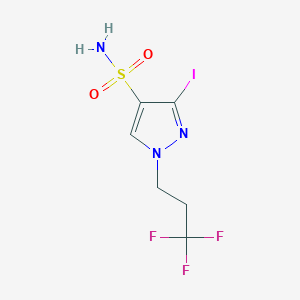

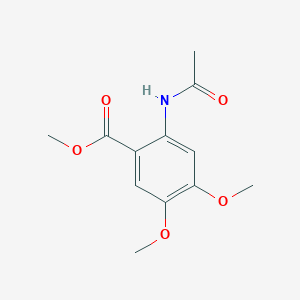

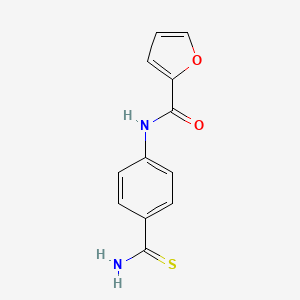

Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The structure also includes sulfonyl and phenylethenesulfonyl groups .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. For example, the pyrazole ring could undergo nucleophilic and electrophilic substitution reactions .Scientific Research Applications

Cycloaddition Reactions

Research on cycloaddition reactions, particularly involving sulfones and pyrazoles, sheds light on synthetic methodologies that could be applicable to or inspired by the structure of "1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane." For instance, the synthesis of alkynylpyrazoles through regio- and stereo-selective addition of diazomethane to enyne sulfones, followed by conversion to 1H-pyrazoles, demonstrates the versatility of sulfone-containing compounds in organic synthesis (Yoshimatsu et al., 1997).

Antimicrobial Applications

Studies on the antimicrobial activity of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups indicate that sulfone-modified heterocycles can exhibit significant biological activity. This suggests potential applications of "1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane" in the development of antimicrobial agents (Alsaedi et al., 2019).

Heterocyclic Chemistry

The synthesis and evaluation of heterocyclic compounds, such as the work on thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles, highlight the potential of sulfone-containing heterocycles in the development of new materials and chemical probes. These studies also emphasize the structural diversity and reactivity that can be achieved with sulfone groups in heterocyclic chemistry (Vasin et al., 2014).

Green Chemistry

Research focused on greener synthesis methods, such as the room temperature synthesis of pyrazoles and diazepines in aqueous medium, demonstrates the ongoing efforts to develop environmentally friendly and sustainable chemical processes. This aligns with the potential for compounds like "1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane" to be synthesized or utilized in green chemistry applications (Polshettiwar & Varma, 2008).

Future Directions

properties

IUPAC Name |

1-(3,5-dimethylpyrazolidin-4-yl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O4S2/c1-15-18(16(2)20-19-15)28(25,26)22-11-6-10-21(12-13-22)27(23,24)14-9-17-7-4-3-5-8-17/h3-5,7-9,14-16,18-20H,6,10-13H2,1-2H3/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDJWCFSPQNMBQ-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one](/img/structure/B2668495.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2668499.png)

![4-(4-{[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy}benzoyl)morpholine](/img/structure/B2668502.png)

![N-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2668505.png)

![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2668509.png)

![3-butyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2668510.png)